molecular formula C5H4F3NO2 B1434838 [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol CAS No. 1803583-98-3

[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol

Cat. No.: B1434838
CAS No.: 1803583-98-3
M. Wt: 167.09 g/mol
InChI Key: QZRLHBNUDXHETP-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol: is an organic compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methanol Group: The methanol group can be introduced through the reduction of an ester or aldehyde precursor using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable scaffold for drug discovery.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. The compound’s unique structure may confer specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes, receptors, or other biomolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
  • [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
  • [2-(Trifluoromethyl)-1,3-imidazol-5-yl]methanol

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the oxazole ring, which imparts unique electronic and steric properties. This can result in distinct reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLHBNUDXHETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 2
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 3
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 4
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 5
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol
Reactant of Route 6
[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol

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